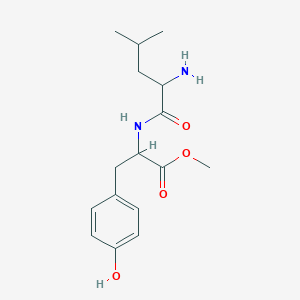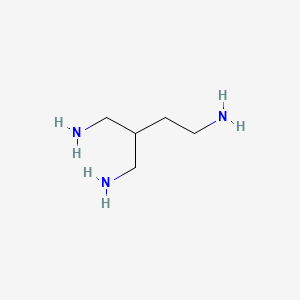
1,4-Butanediamine, 2-(aminomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Butanediamine, 2-(aminomethyl)-, also known as 2-(aminomethyl)-1,4-butanediamine, is an organic compound with the molecular formula C5H15N3. It is a diamine, meaning it contains two amine groups, and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Butanediamine, 2-(aminomethyl)- can be synthesized through several methods. One common approach involves the reaction of 1,4-dichlorobutane with ammonia, followed by hydrogenation. Another method includes the microbial synthesis using metabolically engineered strains of Escherichia coli, which can ferment glucose to produce bio-based butane diamine .
Industrial Production Methods
Industrial production of 1,4-Butanediamine, 2-(aminomethyl)- often involves large-scale chemical synthesis using the aforementioned methods. The microbial synthesis route is particularly promising for sustainable and eco-friendly production, as it utilizes renewable resources and reduces reliance on fossil fuels .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Butanediamine, 2-(aminomethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can yield primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
1,4-Butanediamine, 2-(aminomethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: It plays a role in the study of polyamines, which are important for cell growth and function.
Medicine: It is investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of biopolyamides and other engineering materials
Wirkmechanismus
The mechanism of action of 1,4-Butanediamine, 2-(aminomethyl)- involves its interaction with various molecular targets. In biological systems, it can act as a precursor to polyamines, which are involved in cellular processes such as DNA stabilization, protein synthesis, and cell proliferation. The compound can also interact with enzymes and receptors, influencing metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediamine (Putrescine): Similar structure but lacks the additional aminomethyl group.
1,5-Pentamethylenediamine: Contains an additional methylene group compared to 1,4-Butanediamine.
Hexamethylenediamine: Longer carbon chain with six methylene groups.
Uniqueness
1,4-Butanediamine, 2-(aminomethyl)- is unique due to its additional aminomethyl group, which provides distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized polymers and other complex molecules .
Eigenschaften
CAS-Nummer |
31333-62-7 |
|---|---|
Molekularformel |
C5H15N3 |
Molekulargewicht |
117.19 g/mol |
IUPAC-Name |
2-(aminomethyl)butane-1,4-diamine |
InChI |
InChI=1S/C5H15N3/c6-2-1-5(3-7)4-8/h5H,1-4,6-8H2 |
InChI-Schlüssel |
GSHSCASTCVYMCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C(CN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


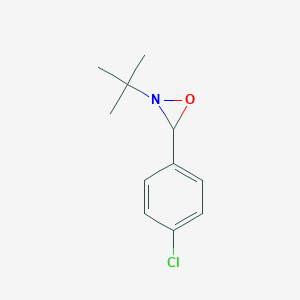
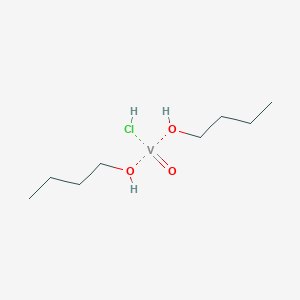
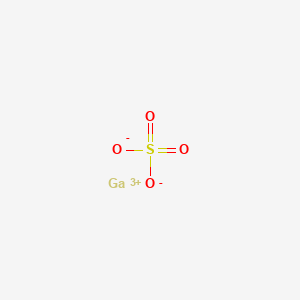
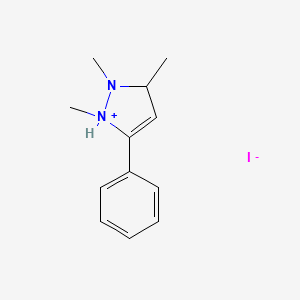
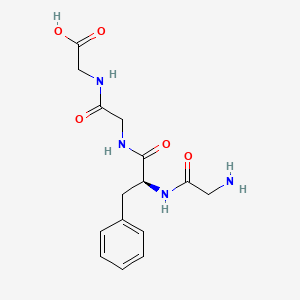
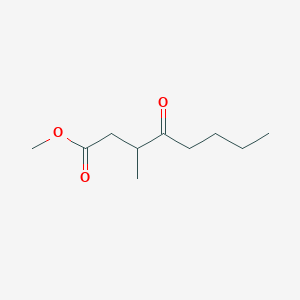
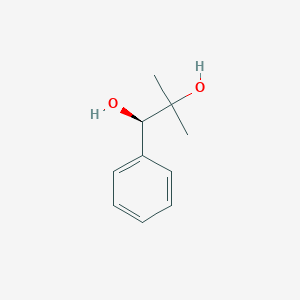
![3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide](/img/structure/B14690603.png)
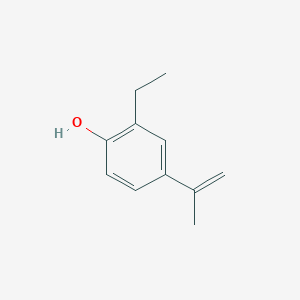
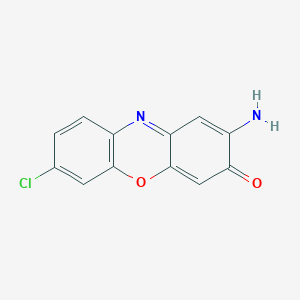
![[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)
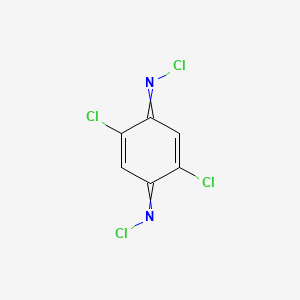
![Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B14690638.png)
